molecular formula C8H12ClNO2 B015303 1-Acetylpiperidine-4-carbonyl chloride CAS No. 59084-16-1

1-Acetylpiperidine-4-carbonyl chloride

Cat. No.: B015303
CAS No.: 59084-16-1
M. Wt: 189.64 g/mol
InChI Key: OHCPVLJEAHBMEG-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-4-carbonyl chloride is an organic compound with the molecular formula C8H12ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an acetyl group and a carbonyl chloride group attached to the piperidine ring. This compound is typically found as a white to cream-colored crystalline powder and is used in various chemical synthesis processes .

Scientific Research Applications

1-Acetylpiperidine-4-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is utilized in the development of drug candidates and active pharmaceutical ingredients.

    Industry: It is employed in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpiperidine-4-carbonyl chloride can be synthesized through the acylation of piperidine derivatives. One common method involves the reaction of 1-acetylpiperidine with thionyl chloride (SOCl2) under controlled conditions to introduce the carbonyl chloride group. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpiperidine-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Acid or base catalysts may be employed to facilitate hydrolysis reactions.

Major Products:

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Carboxylic Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 1-acetylpiperidine-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce acyl groups into target molecules .

Comparison with Similar Compounds

Uniqueness: 1-Acetylpiperidine-4-carbonyl chloride is unique due to the presence of both an acetyl group and a carbonyl chloride group, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-acetylpiperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c1-6(11)10-4-2-7(3-5-10)8(9)12/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCPVLJEAHBMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207827
Record name 1-Acetylpiperidine-4-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59084-16-1
Record name 1-Acetyl-4-piperidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59084-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetylpiperidine-4-carbonyl chloride
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Record name 1-Acetylpiperidine-4-carbonyl chloride
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Record name 1-acetylpiperidine-4-carbonyl chloride
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Synthesis routes and methods I

Procedure details

N-acetylisonipecotic acid (0.67 g, 3.9 mmol) was added to SOCl2 (4.1 mL). The acid chloride precipitated from solution and petrol (60 mL) was added. The mixture was filtered and the residue was washed several times with petrol to afford the title compound as a white solid (0.716 g, 97%). m.p. 133-138° C. 1H NMR (DMSO): 1.2-1.5 (m, 2H), 1.65-2.0 (m, 2H), 1.94 (s, 3H), 2.3-2.5 (m, 1H), 2.639 (t, J=11.4 Hz, 1H), 3.036 (t, J=11.4 Hz, 1H), 3.692 (d, J=13.2 Hz, 1H), 4.144 (d, J=13.2 Hz, 1H). IR (KBr): 1789, 1745, 1660 (cm−1). MS (m/z): 189, 126, 146, 84.
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 mL
Type
reactant
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

A sample of 65.4 g of 1-acetylisonipecotic acid is dissolved in 400 ml of thionyl chloride. The acid chloride precipitates from solution and one liter of petroleum ether is added. The mixture is filtered, the solid residue is washed several times with petroleum ether and dried, giving 1-acetylisonipecotoyl chloride as a white solid.
Quantity
65.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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